1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-26(24,25)22-10-5-14(6-11-22)17(23)20-9-13-21-12-8-19-16(21)15-4-2-3-7-18-15/h2-4,7-8,12,14H,5-6,9-11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLJAGDJDLQAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine ring, followed by the introduction of the carboxamide group. The methylsulfonyl group is then added, and finally, the pyridin-2-yl-imidazol-1-yl ethyl chain is attached. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyridin-2-yl-imidazol-1-yl ethyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the carboxamide group would produce amines .
Scientific Research Applications
1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Similarities
The compound N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide (CAS 1049873-74-6, ) serves as a relevant analog for comparison. Below is a detailed analysis:
Table 1: Structural and Hypothesized Property Comparison
Discussion of Structural and Functional Implications
Sulfonyl Group Variations: The target compound’s methylsulfonyl group is smaller and less polar than the 4-acetamidobenzenesulfonyl group in the analog. This difference may improve membrane permeability in the target compound while reducing steric hindrance in binding pockets .
The ethyl linker in the target compound increases flexibility, possibly allowing adaptation to diverse binding sites compared to the analog’s rigid structure .
Pharmacokinetic Properties: The target compound’s pyridine may improve solubility under acidic conditions (e.g., in the stomach), whereas the analog’s acetamido group enhances solubility in polar solvents like water or DMSO .
Q & A
Basic: How to optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Multi-step synthesis requires careful control of reaction conditions. Key steps include:
- Coupling Reactions : Use catalysts like HATU or EDCI for amide bond formation between the piperidine-4-carboxamide and imidazole-ethyl moieties .
- Sulfonylation : Introduce the methylsulfonyl group under anhydrous conditions using methanesulfonyl chloride and a base (e.g., triethylamine) in DMF .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate high-purity product .
Critical Parameters : Monitor reactions via TLC or HPLC to track intermediates and adjust stoichiometry for optimal yield .
Basic: What spectroscopic techniques confirm the molecular structure and purity?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR to confirm proton environments (e.g., aromatic protons from pyridine/imidazole at δ 7.0–9.0 ppm) and carbon backbone .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak) and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm, amide C=O at ~1650 cm) .
Advanced: How to resolve discrepancies between calculated and observed NMR chemical shifts?
Methodological Answer:
Discrepancies arise from solvent effects, tautomerism, or dynamic processes. Strategies include:
- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ADF software) to identify conformational variations .
- Variable Temperature NMR : Detect dynamic equilibria (e.g., imidazole tautomerism) by observing peak broadening or splitting at elevated temperatures .
- Deuterium Exchange : Confirm labile protons (e.g., NH in amide groups) via -NMR after DO treatment .
Advanced: What strategies analyze binding affinity and selectivity for biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics with immobilized receptors (e.g., kinase or GPCR targets) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, K) for ligand-receptor binding .
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ligands) to assess displacement in cellular assays .
Advanced: How to design SAR studies for the methylsulfonyl group’s pharmacological role?
Methodological Answer:
- Structural Analogues : Synthesize derivatives replacing methylsulfonyl with sulfonamide, sulfoxide, or sulfone groups to compare activity .
- Enzymatic Assays : Test inhibitory potency (IC) against target enzymes (e.g., carbonic anhydrase) to correlate sulfonyl group interactions with activity .
- Crystallography : Resolve co-crystal structures with target proteins to visualize sulfonyl group interactions in the binding pocket .
Basic: What parameters ensure compound stability during storage and handling?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis/oxidation .
- Solvent Compatibility : Use anhydrous DMSO or DMF for stock solutions; avoid aqueous buffers with pH extremes .
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., sulfonic acid derivatives) .
Advanced: How to assess metabolic stability in vitro?
Methodological Answer:
- Liver Microsome Assays : Incubate with human/rat liver microsomes and NADPH; quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate potential drug-drug interactions .
- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS/MS) to characterize phase I/II metabolites .
Advanced: How does computational modeling predict reactivity in biological systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to predict membrane permeability .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- ADMET Prediction : Use software like SwissADME to estimate bioavailability, logP, and P-glycoprotein substrate likelihood .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
